Pereniporin B
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Overview
Description
Pereniporin B is a natural product found in Warburgia ugandensis, Cinnamosma madagascariensis, and Perenniporia medulla-panis with data available.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Pereniporin B has been a focus of research due to its potential in pharmaceutical applications, particularly in the synthesis of bioactive compounds. Ciocarlan et al. (2014) described an efficient pathway for synthesizing natural and bioactive drimanic compounds including this compound, highlighting its antimicrobial and antifungal activities. This research is significant as it provides a new method for synthesizing these compounds, which could have broad applications in the development of antimicrobial drugs (Ciocarlan et al., 2014).
Enantioselective Syntheses
The process of synthesizing this compound has also been explored from the perspective of enantioselective methods. Burke et al. (1991) detailed the enantioselective syntheses of this compound, employing Marino's lactone annulation method to establish the stereochemistry of the compound. This research contributes to the understanding of how to synthesize this compound in a way that could be more efficient and selective, which is crucial for its application in drug development (Burke et al., 1991).
Homochiral Semisyntheses
Further exploring the synthesis aspect, Urones et al. (1994) demonstrated the homochiral semisynthesis of this compound, providing insights into the chemical processes involved in its production. This research offers an alternative method for producing this compound, which could be advantageous in certain pharmaceutical applications (Urones et al., 1994).
Potential as an Antiviral Agent
In a more recent study, Randriamamisolonirina and Maminiaina (2022) investigated the potential of this compound as an inhibitor of non-structural proteins of SARS-CoV-2, suggesting its potential application in the development of antiviral drugs. This highlights the broader scope of this compound's applications beyond just antimicrobial properties (Randriamamisolonirina & Maminiaina, 2022).
Properties
CAS No. |
16772-63-7 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-3-one |
InChI |
InChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)11(13)10(16)7-9-12(17)19-8-15(9,14)18/h7,10-11,16,18H,4-6,8H2,1-3H3/t10-,11+,14+,15-/m1/s1 |
InChI Key |
HLEGAPKZEJEXHT-FDRIWYBQSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H](C=C3[C@@]2(COC3=O)O)O)(C)C |
SMILES |
CC1(CCCC2(C1C(C=C3C2(COC3=O)O)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1C(C=C3C2(COC3=O)O)O)C)C |
Synonyms |
pereniporin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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